![molecular formula C15H12ClN3O3S B3929085 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B3929085.png)
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide
Vue d'ensemble
Description
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide, also known as CPT-11, is an irinotecan derivative that has been extensively studied for its potential use in cancer treatment. This compound is a prodrug that is converted to its active form, SN-38, by the enzyme carboxylesterase. CPT-11 has been shown to be effective against a variety of cancer types, including colorectal, lung, and ovarian cancer.
Mécanisme D'action
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide is a prodrug that is converted to its active form, SN-38, by the enzyme carboxylesterase. SN-38 then inhibits the enzyme topoisomerase I, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit topoisomerase I, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide is its broad spectrum of activity against different types of cancer. It has also been shown to be effective against cancer cells that are resistant to other chemotherapy drugs. However, this compound has some limitations for lab experiments. It is a prodrug that requires activation by carboxylesterase, which can vary in activity between different cell types. Additionally, this compound can be toxic to normal cells, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide. One area of interest is the development of new prodrugs that can be activated more efficiently by carboxylesterase. Another area of research is the combination of this compound with other chemotherapy drugs or targeted therapies to improve its effectiveness. Additionally, there is interest in developing this compound for use in combination with immunotherapy, which can enhance the immune system's ability to target and eliminate cancer cells.
Applications De Recherche Scientifique
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including colorectal, lung, and ovarian cancer. This compound works by inhibiting the enzyme topoisomerase I, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing.
Propriétés
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-9-4-2-3-5-11(9)14(20)18-15(23)17-13-7-6-10(19(21)22)8-12(13)16/h2-8H,1H3,(H2,17,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZBVIMXNKWISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide](/img/structure/B3929008.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3929021.png)
![10-benzoyl-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929029.png)
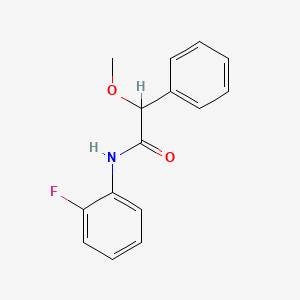
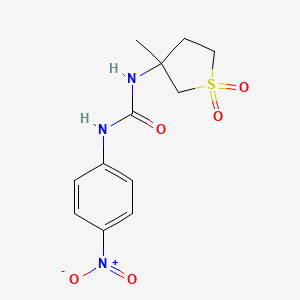
![N-{2-[(heptafluoropropyl)thio]phenyl}-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide](/img/structure/B3929039.png)

![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-methoxy-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B3929050.png)
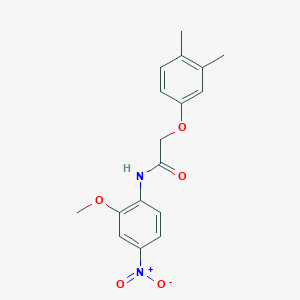
![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3929063.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3929070.png)
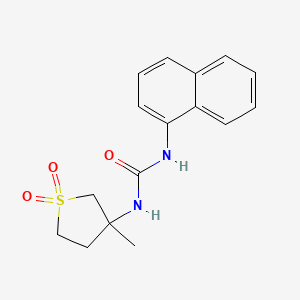
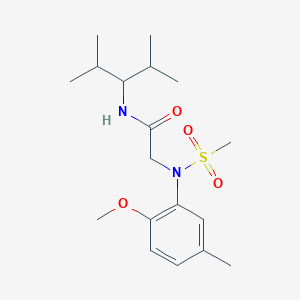
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3929109.png)